

A Comparative Analysis of Triantennary GalNAc Scaffolds for Hepatocyte-Targeted Delivery

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Compound of Interest		
Compound Name:	Tri-GalNAc(OAc)3 TFA	
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The development of therapies utilizing small interfering RNAs (siRNAs) and antisense oligonucleotides (ASOs) has been significantly advanced by the use of N-acetylgalactosamine (GalNAc) as a targeting ligand for hepatocytes. The asialoglycoprotein receptor (ASGPR), highly expressed on the surface of these liver cells, efficiently recognizes and internalizes molecules presenting terminal GalNAc residues. This interaction has been harnessed to ensure the specific and effective delivery of oligonucleotide-based drugs. The multivalent nature of ASGPR has led to the design of triantennary GalNAc clusters, which exhibit high-affinity binding and facilitate potent gene silencing in the liver. This guide provides a comparative analysis of different triantennary GalNAc scaffolds, summarizing key performance data and outlining the experimental protocols used for their evaluation.

Comparative Performance of Triantennary GalNAc Scaffolds

The efficacy of GalNAc-conjugated oligonucleotides is critically dependent on the architecture of the GalNAc scaffold, including the branching core, the length and composition of the linkers, and the overall spatial arrangement of the sugar moieties. A variety of scaffolds have been developed and evaluated, with key performance metrics including binding affinity to ASGPR, and in vitro and in vivo potency for target gene knockdown.

In Vivo Efficacy of Different GalNAc-Conjugated ASOs



A comprehensive structure-activity relationship study evaluated seventeen GalNAc clusters assembled from six distinct scaffolds.[1][2] Five of these clusters were selected for extensive in vivo evaluation with ASOs targeting various mRNAs. The results demonstrated excellent potencies for reducing target mRNAs and proteins, with ED50 values in the range of 0.5-2 mg/kg.[1][2] A simplified tris-based GalNAc cluster, THA-GN3, was identified as a particularly efficient and cost-effective option.[1]

Scaffold Type	ASO Target	In Vivo ED50 (mg/kg)	Reference
Tris-based (THA-GN3)	SRB-1, A1AT, FXI, TTR, ApoC III	0.5 - 2	
Lys-Gly-HA-GN3	SRB-1	Not specified, but potent	
Lys-Lys-H-GN3	SRB-1	Not specified, but potent	·

Comparison of Preassembled vs. Phosphoramidite-Based Scaffolds

The synthesis of GalNAc-conjugated oligonucleotides can be achieved through two primary strategies: conjugation of a pre-synthesized triantennary GalNAc cluster to the oligonucleotide, or the sequential assembly of a multivalent structure on the solid-phase support using GalNAc phosphoramidite monomers. A comparative study revealed that while both methods produce potent conjugates, the preassembled trivalent GalNAc clusters demonstrated higher tissue accumulation and gene silencing in vivo compared to those assembled via phosphoramidite chemistry.

Novel Scaffold Designs and Their Performance

Recent research has explored alternative scaffold designs to improve efficacy, simplify synthesis, and reduce manufacturing costs.

Pyran-Derived Scaffolds: A novel pyran-derived scaffold used to attach serial monovalent
GalNAc units has shown equivalent or superior in vivo efficacy compared to the standard



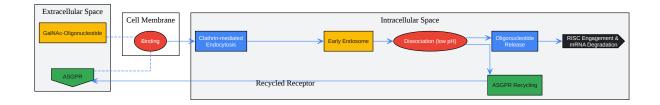
triantennary GalNAc construct (L96). For instance, a trivalent TrisGal-6 conjugated siRNA demonstrated better in vivo efficacy than the conventional triantennary L96.

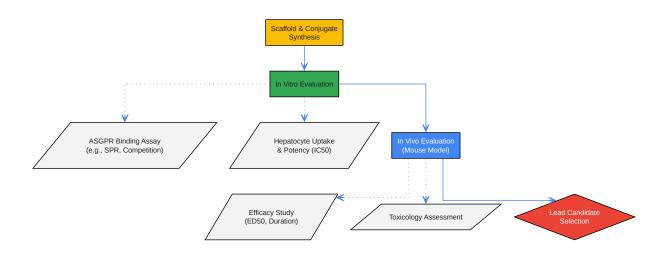
- Diamine-Scaffold: A newly synthesized diamine-scaffold based GalNAc conjugate exhibited comparable siRNA delivery effectiveness to a phase II clinical drug candidate.
- Helical Peptides: Helical peptides with strategically positioned GalNAc moieties have been shown to have superior uptake efficiency and liver selectivity compared to conventional flexible triantennary GalNAc ligands.

Signaling Pathways and Experimental Workflows ASGPR-Mediated Endocytosis

The targeted delivery of GalNAc-conjugated oligonucleotides to hepatocytes is mediated by the asialoglycoprotein receptor (ASGPR). Upon binding of the triantennary GalNAc ligand to the ASGPR, the complex is internalized via clathrin-mediated endocytosis. The endocytic vesicle then fuses with early endosomes. As the endosome matures and its internal pH decreases, the GalNAc ligand dissociates from the receptor. The ASGPR is then recycled back to the cell surface, while the oligonucleotide is released into the cytoplasm where it can engage with the RNA-induced silencing complex (RISC) to mediate target mRNA degradation.







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References

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